![molecular formula C17H14FN3O5S2 B2576130 (Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-62-5](/img/structure/B2576130.png)

(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

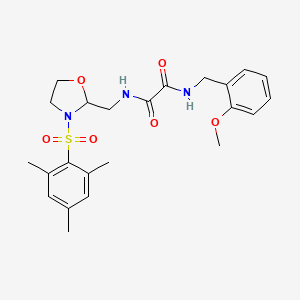

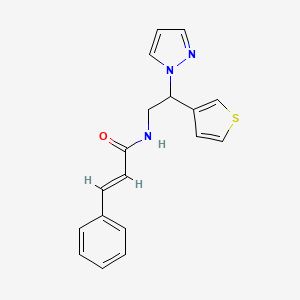

Thiazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in the development of new drugs .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amines with other organic compounds . For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized by refluxing 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes in ethanol .Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when reacted in 2-propanol .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2-fluorobenzoyl chloride, a compound with a similar fluorobenzoyl group, is a combustible liquid that causes severe skin burns and eye damage .Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound and its analogs have been synthesized and evaluated for their potential in pharmaceutical applications. For instance, derivatives of benzothiazole-imino-benzoic acid have been synthesized and shown to possess good antimicrobial activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Mishra et al., 2019). Similarly, compounds incorporating the benzothiazole moiety have been investigated for their anticancer properties, highlighting the significance of such structures in medicinal chemistry (Osmaniye et al., 2018).

Organic Synthesis and Catalysis

Research into the synthesis and reactions of related compounds has led to the development of new synthetic methodologies. For example, N-heterocyclic carbenes have been employed as catalysts for efficient transesterification and acylation reactions, demonstrating the utility of such compounds in organic synthesis (Grasa et al., 2002).

Biological Activity Studies

Further research has explored the biological activities of these compounds. Specific derivatives have been evaluated for their antihypertensive α-blocking activity, showing promising results with low toxicity, which could lead to the development of new antihypertensive medications (Abdel-Wahab et al., 2008). Additionally, the design and synthesis of novel derivatives as aldose reductase inhibitors indicate their potential in treating diabetic complications (Ali et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKCZPDRTSLSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)

![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)